molecular formula C19H25N3 B11836111 4-(1-(4-(1,4-Diazepan-1-yl)phenyl)ethyl)aniline CAS No. 106027-37-6

4-(1-(4-(1,4-Diazepan-1-yl)phenyl)ethyl)aniline

Cat. No.: B11836111
CAS No.: 106027-37-6
M. Wt: 295.4 g/mol
InChI Key: QYBCUVHPHXLGEL-UHFFFAOYSA-N
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Description

4-(1-(4-(1,4-Diazepan-1-yl)phenyl)ethyl)aniline is an organic compound with the molecular formula C19H25N3 and a molecular weight of 295.42 g/mol It is characterized by the presence of a diazepane ring, which is a seven-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

The synthesis of 4-(1-(4-(1,4-Diazepan-1-yl)phenyl)ethyl)aniline typically involves the reaction of 4-(1,4-diazepan-1-yl)benzaldehyde with aniline under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

4-(1-(4-(1,4-Diazepan-1-yl)phenyl)ethyl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: It can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the diazepane ring or the aniline group is replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(1-(4-(1,4-Diazepan-1-yl)phenyl)ethyl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1-(4-(1,4-Diazepan-1-yl)phenyl)ethyl)aniline involves its interaction with specific molecular targets and pathways within biological systems. The diazepane ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved .

Comparison with Similar Compounds

4-(1-(4-(1,4-Diazepan-1-yl)phenyl)ethyl)aniline can be compared with other similar compounds, such as:

    4-(1-(4-(1,4-Diazepan-1-yl)phenyl)ethyl)benzene: This compound has a similar structure but lacks the aniline group.

    4-(1-(4-(1,4-Diazepan-1-yl)phenyl)ethyl)pyridine: This compound contains a pyridine ring instead of an aniline group.

    4-(1-(4-(1,4-Diazepan-1-yl)phenyl)ethyl)phenol: This compound has a phenol group instead of an aniline group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

106027-37-6

Molecular Formula

C19H25N3

Molecular Weight

295.4 g/mol

IUPAC Name

4-[1-[4-(1,4-diazepan-1-yl)phenyl]ethyl]aniline

InChI

InChI=1S/C19H25N3/c1-15(16-3-7-18(20)8-4-16)17-5-9-19(10-6-17)22-13-2-11-21-12-14-22/h3-10,15,21H,2,11-14,20H2,1H3

InChI Key

QYBCUVHPHXLGEL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)N)C2=CC=C(C=C2)N3CCCNCC3

Origin of Product

United States

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